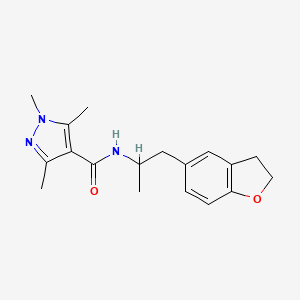
4-(3,4-Dichlorophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine based on its name . It seems to be related to the class of compounds known as phenyl isocyanates .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 3,4-Dichlorophenyl isocyanate are used as chemical intermediates in organic synthesis . They can be used industrially in the preparation of other compounds by reaction with suitable reagents .Scientific Research Applications
Synthesis and Bioactivity
- Research on compounds structurally related to thiazoles, such as "Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents," highlights the potential antimicrobial properties of derivatives from similar chemical scaffolds. These studies often involve the synthesis of new compounds and evaluation of their bioactivity against various pathogens, indicating a possible route to explore the applications of the specified compound in antimicrobial research (Sah et al., 2014).
Materials Science and Polymer Research
- The study on "Hyperbranched conjugated poly(tetraphenylethene): synthesis, aggregation-induced emission, fluorescent photopatterning, optical limiting and explosive detection" exemplifies the application of complex organic molecules in the development of novel materials with unique optical properties. This research suggests avenues for utilizing compounds like the one in the development of new materials with potential applications in sensing, imaging, and photonic devices (Hu et al., 2012).
Quantum Chemical Calculations and Molecular Docking
- Studies involving "Analysis of spectroscopic, quantum chemical calculations, molecular docking, RDG, ELF, anticancer and antimicrobial activity" of chemically related compounds provide a framework for understanding the electronic, structural, and interactive properties of organic molecules at the molecular level. Such research can inform the design and optimization of compounds for specific biological targets or properties, indicating potential research applications in drug design and molecular engineering (Viji et al., 2020).
Corrosion Inhibition
- The application of thiazole and thiadiazole derivatives in corrosion inhibition, as explored in "Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron," demonstrates the potential of utilizing complex organic molecules in protective coatings and materials engineering to prevent metal corrosion. This research path could be relevant for assessing the utility of the specified compound in similar applications (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q_B plastoquinone binding site of photosystem II , which is crucial for the electron flow from photosystem II to plastoquinone .
Pharmacokinetics
Similar compounds like 3,4-dcmp are primarily metabolized by the liver and predominantly excreted in urine .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of photosynthesis . This inhibition reduces the plant’s ability to convert light energy into chemical energy, affecting its growth and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness can be influenced by the presence of light, as it targets the photosynthetic process . Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-12-7-6-11(8-13(12)18)19-14(20)9-23(22)15(16(19)21)10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQHBEONWGROCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)


![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)


![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)

![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)
